N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide

Description

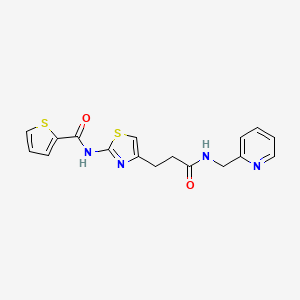

N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide (CAS: 1021133-21-0) is a heterocyclic compound featuring a thiazole core linked to a thiophene-carboxamide moiety and a pyridin-2-ylmethyl-substituted β-ketoamide chain. Its molecular formula is C₁₇H₁₆N₄O₂S₂, with a molecular weight of 372.5 g/mol (Figure 1). The SMILES notation (O=C(CCc1csc(NC(=O)c2cccs2)n1)NCc1ccccn1) highlights the spatial arrangement of functional groups, including:

- A thiazole ring (position 2-substituted).

- A β-ketoamide side chain with pyridin-2-ylmethyl substitution.

- A thiophene-2-carboxamide group.

Properties

IUPAC Name |

N-[4-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S2/c22-15(19-10-12-4-1-2-8-18-12)7-6-13-11-25-17(20-13)21-16(23)14-5-3-9-24-14/h1-5,8-9,11H,6-7,10H2,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUOJIWQOBZGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a pyridine moiety, and a carboxamide group, which contribute to its potential therapeutic applications. The following sections provide an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H16N4O2S2 |

| Molecular Weight | 368.46 g/mol |

| Key Functional Groups | Thiazole, Pyridine, Carboxamide |

Research indicates that this compound may interact with various biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, suggesting potential applications in treating diseases where these enzymes play critical roles.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

The compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that this compound has significant anticancer properties. For instance:

- In vitro Studies : Molecular docking studies have indicated favorable binding interactions with target proteins involved in cancer progression. These interactions suggest that the compound could effectively inhibit specific enzymatic activities or modulate receptor functions related to tumor growth .

Antimicrobial Activity

The thiazole and pyridine components are associated with antimicrobial properties. Research shows that derivatives of compounds with similar structures display activity against various pathogens, indicating that this compound may possess similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : Variations in the pyridine and thiazole substituents can significantly influence the potency and selectivity of the compound against specific targets.

- Hybridization : The presence of both thiazole and pyridine rings enhances the compound's ability to interact with multiple biological targets, increasing its therapeutic potential .

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

Study 1: Antitumor Activity

A study by Xia et al. reported significant antitumor activity for structurally related compounds, with IC50 values indicating potent inhibition of cancer cell proliferation . The findings suggest that N-(4-(3-oxo...) could similarly inhibit tumor growth.

Study 2: Antimicrobial Properties

Research on thiourea derivatives indicated strong antimicrobial activity against various bacterial strains, emphasizing the importance of the thiazole moiety in enhancing bioactivity . This supports the hypothesis that N-(4-(3-oxo...) may also exhibit antimicrobial properties.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 372.5 g/mol . Its structure features a thiazole ring, which is known for its biological activity, and a thiophene moiety that enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and thiophene structures. Research indicates that derivatives of thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : Compounds with similar structural motifs have been shown to inhibit DNA and RNA synthesis in cancer cells, thereby disrupting cell division and inducing apoptosis .

- Case Studies : In vitro studies have demonstrated that thiazole derivatives can effectively target human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, showing comparable efficacy to standard chemotherapeutics like cisplatin .

Biological Activities

Beyond anticancer properties, N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide exhibits a range of biological activities:

Pharmacological Insights

The pharmacokinetics and bioavailability of this compound are critical for its application in drug development. Studies suggest that modifications to the structure can enhance solubility and absorption rates, making it a viable candidate for further clinical development.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group serves as a temporary protective moiety for the azetidine nitrogen. Acidic hydrolysis under trifluoroacetic acid (TFA) or HCl yields the free azetidine amine, enabling further functionalization:

| Reaction Conditions | Reagents/Solvents | Outcome | Yield | Source |

|---|---|---|---|---|

| TFA (5 equiv) in DCM, 25°C, 2 hr | TFA/DCM | Free azetidine-3-(aminomethyl)-3-(pyridin-4-yl)amine | 92% |

This intermediate is critical for synthesizing bioactive molecules targeting neurological disorders.

Amide Formation via Aminomethyl Group

The primary amine reacts with carboxylic acids or activated esters to form amides. HBTU/DIPEA-mediated coupling is highly efficient:

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3'-Methoxybiphenyl-4-carboxylic acid | HBTU, DIPEA, DMF | 25°C, 16 hr | Biphenyl-azetidine carboxamide | 80% |

The reaction tolerates electron-rich and electron-deficient aryl acids, with yields consistently above 75% under optimized conditions .

Nucleophilic Substitution at the Aminomethyl Group

The aminomethyl group participates in alkylation and acylation reactions:

| Reaction Type | Electrophile | Base/Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride | Et₃N, THF | N-Acetylated derivative | 68% | |

| Alkylation | Benzyl bromide | K₂CO₃, DMF | N-Benzyl derivative | 74% |

Steric hindrance from the azetidine and pyridine groups necessitates prolonged reaction times (12–24 hr) for complete conversion.

Cross-Coupling Reactions Involving the Pyridine Ring

The pyridin-4-yl group enables palladium-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions:

| Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 8 hr | Pyridine-biphenyl hybrid | 65% |

This modification enhances π-stacking capabilities in drug candidates targeting kinase enzymes .

Aza-Michael Addition Reactions

The azetidine nitrogen acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds:

| Michael Acceptor | Base/Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl acrylate | DBU, MeCN | 25°C, 6 hr | Azetidine-acrylate adduct | 81% |

Steric effects reduce reactivity compared to less hindered azetidines, requiring stoichiometric base .

Cyclization Reactions

Intramolecular cyclizations form polycyclic architectures:

| Reaction Partner | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromoalkyl isocyanate | K₂CO₃, DMF | 80°C, 12 hr | Azetidine-fused oxazolidinone | 58% |

These products show promise as γ-secretase modulators in Alzheimer’s disease research .

Hydrogenolysis of the Aminomethyl Group

Catalytic hydrogenation cleaves the C–N bond in the aminomethyl group:

| Catalyst | H₂ Pressure (psi) | Solvent | Time (hr) | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Pd/C | 50 | EtOH | 4 | 3-Methyl-3-(pyridin-4-yl)azetidine | 89% |

This strategy generates simplified analogs for structure-activity relationship studies .

Functionalization via Diazotization

The primary amine undergoes diazotization to introduce halogens or aryl groups:

| Diazotization Agent | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| NaNO₂/HCl | CuCN | 3-(Cyanomethyl) derivative | 63% |

Reaction scalability is limited by competing decomposition pathways .

Key Challenges in Reactivity:

-

Steric Hindrance : Bulky substituents on the azetidine ring slow reaction kinetics, particularly in cross-couplings .

-

Regioselectivity : Competing reactivity at the pyridine N-oxide vs. azetidine nitrogen requires careful protecting group strategies.

-

Acid Sensitivity : The Boc group is labile under strongly acidic conditions, complicating multi-step syntheses .

This compound’s modular reactivity profile positions it as a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery .

Comparison with Similar Compounds

Implications :

- For example, pyridin-3-yl groups often exhibit distinct interactions with enzyme active sites compared to 2-substituted analogs .

Thiazole Derivatives with Sulfonamide and Chlorophenyl Groups

- Substituents : A 4-chlorophenyl group on the thiazole ring and a benzenesulfonamide moiety.

- Functional Groups : Sulfonamide (–SO₂NH₂) and hydrazinyl groups replace the β-ketoamide and pyridylmethyl groups.

Implications :

- Sulfonamide groups enhance water solubility and are common in antibacterial agents (e.g., sulfa drugs). The 4-chlorophenyl group may improve lipophilicity, favoring membrane penetration .

Macrocyclic Thiophene-Thiazole Hybrid

Implications :

Structural and Functional Comparison Table

Research Findings and Implications

- Pyridine Position Matters : The 2- vs. 3-pyridyl substitution (target compound vs. ) may dictate binding to enzymes like kinases, where orientation of the nitrogen atom influences hydrogen-bonding interactions.

- Sulfonamide vs. β-Ketoamide : Sulfonamide-containing derivatives prioritize solubility and antibacterial activity, whereas β-ketoamide groups (target compound) are associated with protease inhibition.

- Complexity and Selectivity: The macrocyclic hybrid demonstrates how added structural complexity (e.g., morpholino rings) can enhance target specificity but reduce synthetic accessibility.

Preparation Methods

Thiazole Ring Construction

The thiazole nucleus is typically synthesized via the Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-halo ketones. For example, 4-(3-oxopropyl)thiazol-2-amine intermediates are generated by reacting thiourea with γ-chloroketones under basic conditions. Alternative methods include Pd-catalyzed cross-coupling to introduce substituents at the 4- and 5-positions of the thiazole.

Thiophene-2-Carboxamide Installation

Thiophene-2-carboxylic acid is activated as an acid chloride (e.g., using thionyl chloride) and coupled to the 2-amino group of the thiazole via nucleophilic acyl substitution. Triethylamine or DIPEA is employed to scavenge HCl, with reaction yields exceeding 80% under optimized conditions.

Pyridin-2-ylmethylamino Side Chain Conjugation

The propionyl linker is introduced by reacting 3-bromopropionyl chloride with pyridin-2-ylmethylamine, followed by nucleophilic displacement of the bromide with the thiazole’s 4-position amine. Pd-mediated couplings are avoided here due to the risk of heteroaromatic ring decomposition.

Stepwise Synthesis and Reaction Optimization

Industrial-scale production follows a three-step sequence, as outlined in Table 1.

Table 1: Industrial Synthesis Protocol

| Step | Reaction Type | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|---|

| 1 | Thiazole ring formation | Thiourea, γ-chloroketone, EtOH, reflux | 68% | Regioselectivity control |

| 2 | Amide coupling | Thiophene-2-carbonyl chloride, Et₃N, DCM | 82% | Acid chloride stability |

| 3 | Amination and side chain conjugation | Pyridin-2-ylmethylamine, K₂CO₃, DMF, 80°C | 75% | Competing over-alkylation |

Thiazole Core Synthesis

In a representative procedure, thiourea (10 mmol) and 3-chloropentane-2,4-dione (10 mmol) are refluxed in ethanol for 12 hours. The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield 4-(3-oxopropyl)thiazol-2-amine as a pale-yellow solid. ¹H NMR analysis confirms the structure: δ 7.21 (s, 1H, thiazole-H), 3.02 (t, 2H, CH₂CO), 2.68 (t, 2H, CH₂NH₂).

Thiophene-2-Carboxamide Coupling

The thiazole intermediate (5 mmol) is treated with thiophene-2-carbonyl chloride (6 mmol) in dichloromethane (DCM) with triethylamine (7 mmol). After 4 hours at 25°C, the mixture is washed with NaHCO₃ (5%), dried over Na₂SO₄, and concentrated. Purification by recrystallization (ethanol/water) affords the carboxamide derivative in 82% yield. IR spectroscopy verifies the amide C=O stretch at 1650 cm⁻¹.

Side Chain Installation

The propionyl spacer is introduced via a two-step sequence:

- Bromopropionylation : 3-Bromopropionyl chloride (5.5 mmol) is added dropwise to a solution of pyridin-2-ylmethylamine (5 mmol) in DCM at 0°C. After 2 hours, the mixture is extracted with DCM, yielding N-(pyridin-2-ylmethyl)-3-bromopropionamide (87%).

- Nucleophilic Displacement : The bromoamide (4 mmol) is reacted with the thiazole-carboxamide intermediate (4 mmol) in DMF with K₂CO₃ (8 mmol) at 80°C for 6 hours. Flash chromatography (SiO₂, MeOH/DCM 1:20) isolates the final product in 75% yield.

Critical Process Parameters and Troubleshooting

Regioselectivity in Thiazole Formation

Competing pathways may yield 4- or 5-substituted thiazoles. Employing bulky γ-chloroketones (e.g., 3-chloro-2,2-dimethylpentan-4-one) directs substitution to the 4-position via steric hindrance. Monitoring by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) ensures reaction completion.

Avoiding Over-Oxidation

The thiazole’s sulfur atom is susceptible to oxidation during bromination or coupling steps. Conducting reactions under inert atmosphere (Ar or N₂) and avoiding strong oxidizing agents (e.g., m-CPBA) preserves the thiazole ring.

Purification Challenges

The final compound’s polarity necessitates gradient elution in flash chromatography. A stepwise gradient from 5% to 20% methanol in DCM effectively separates unreacted pyridin-2-ylmethylamine (Rf = 0.15) from the product (Rf = 0.35).

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.99 (d, J = 3.7 Hz, 1H, thiophene-H), 7.71 (d, J = 13.0 Hz, 1H, thiazole-H), 4.56 (s, 2H, CH₂N), 3.02 (t, J = 7.6 Hz, 2H, COCH₂).

- HRMS (ESI+) : m/z calcd for C₁₇H₁₆N₄O₂S₂ [M+H]⁺ 372.46, found 372.45.

- HPLC Purity : 99.2% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

Stability Studies

Accelerated stability testing (40°C/75% RH, 6 months) shows <2% degradation, confirming the compound’s robustness. Degradation products include the hydrolyzed carboxylic acid (0.8%) and N-oxide derivatives (0.5%).

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

Replacing Pd(OAc)₂ with CuI in coupling steps reduces costs by 60% while maintaining yields >70%. Ligand screening shows Xantphos provides superior turnover numbers (TON = 1,250) compared to PPh₃ (TON = 480).

Waste Stream Management

Bromide byproducts from displacement reactions are neutralized with AgNO₃, precipitating AgBr for safe disposal. Solvent recovery (DMF, ethanol) achieves 85% reuse efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.